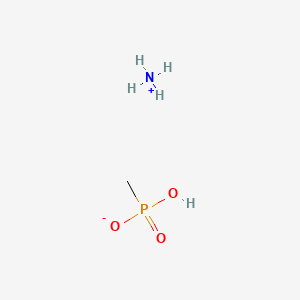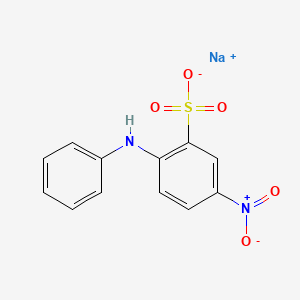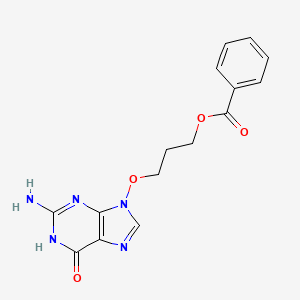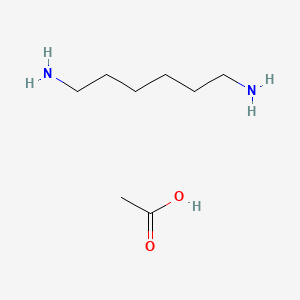
Hexane-1,6-diamine acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexane-1,6-diamine acetate, also known as hexamethylenediamine acetate, is an organic compound with the formula C6H16N2·C2H4O2. It consists of a hexamethylene hydrocarbon chain terminated with amine functional groups and an acetate group. This compound is a diamine, meaning it has two amine groups, which makes it highly reactive and useful in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexane-1,6-diamine acetate can be synthesized through the hydrogenation of adiponitrile. The reaction involves the following steps:
Hydrogenation of Adiponitrile: Adiponitrile (NC(CH2)4CN) is hydrogenated in the presence of a catalyst such as cobalt or iron, and ammonia. The reaction conditions typically include high pressure and temperature. [ \text{NC(CH}_2\text{)}_4\text{CN} + 4\text{H}_2 \rightarrow \text{H}_2\text{N(CH}_2\text{)}_6\text{NH}_2 ]
Formation of Acetate: The resulting hexane-1,6-diamine is then reacted with acetic acid to form this compound. [ \text{H}_2\text{N(CH}_2\text{)}_6\text{NH}_2 + \text{CH}_3\text{COOH} \rightarrow \text{C}{16}\text{N}_2\cdot\text{C}_2\text{H}_4\text{O}_2 ]
Industrial Production Methods
The industrial production of this compound follows similar steps but on a larger scale. The hydrogenation of adiponitrile is conducted in large reactors with continuous feed of reactants and catalysts. The reaction is optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Hexane-1,6-diamine acetate undergoes various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitro compounds.
Reduction: The compound can be reduced to form primary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides (R-X) are used in substitution reactions.
Major Products
Oxidation: Nitro compounds.
Reduction: Primary amines.
Substitution: Alkylated amines.
Wissenschaftliche Forschungsanwendungen
Hexane-1,6-diamine acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers, such as nylon 6,6.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of coatings, adhesives, and resins.
Wirkmechanismus
The mechanism of action of hexane-1,6-diamine acetate involves its ability to interact with various molecular targets due to its amine groups. These interactions can lead to the formation of covalent bonds with other molecules, facilitating chemical reactions. The acetate group can also participate in esterification reactions, further expanding its reactivity.
Vergleich Mit ähnlichen Verbindungen
Hexane-1,6-diamine acetate can be compared with other similar compounds such as:
Pentylamine: A shorter chain diamine with similar reactivity but different physical properties.
Cadaverine: A diamine with a similar structure but different applications.
Methylhexanamine: A structurally related compound with different functional groups and uses.
Uniqueness
This compound is unique due to its combination of amine and acetate groups, which provides it with a distinct reactivity profile. This makes it particularly useful in the synthesis of polymers and other complex molecules.
Eigenschaften
CAS-Nummer |
54617-20-8 |
|---|---|
Molekularformel |
C8H20N2O2 |
Molekulargewicht |
176.26 g/mol |
IUPAC-Name |
acetic acid;hexane-1,6-diamine |
InChI |
InChI=1S/C6H16N2.C2H4O2/c7-5-3-1-2-4-6-8;1-2(3)4/h1-8H2;1H3,(H,3,4) |
InChI-Schlüssel |
HSKTULZIVGWQHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.C(CCCN)CCN |
Verwandte CAS-Nummern |
36994-77-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



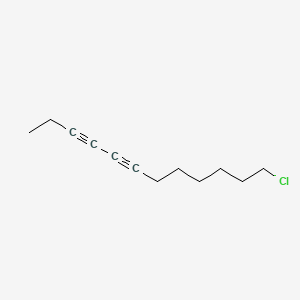
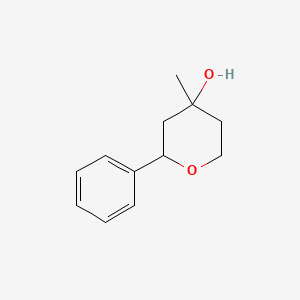
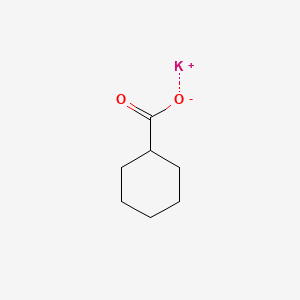
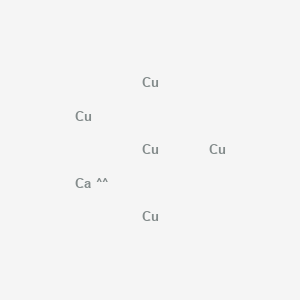
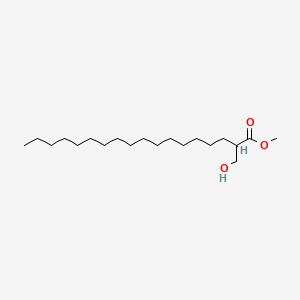
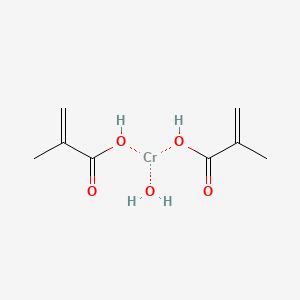
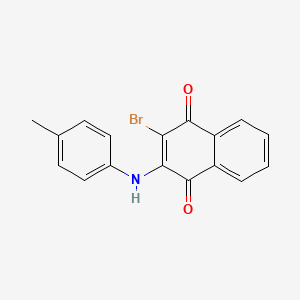
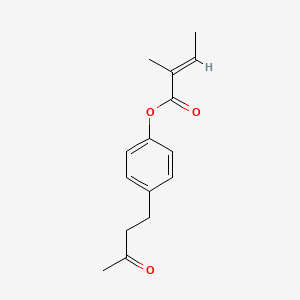
![2-(Iodomethyl)spiro[3.3]heptane](/img/structure/B12649709.png)
